molecular formula C21H29N3O4 B15220732 (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-41-2

(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B15220732
CAS No.: 187235-41-2
M. Wt: 387.5 g/mol
InChI Key: FRRYUXDOANSGES-IBGZPJMESA-N
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Description

(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Benzylation: Attachment of the benzyl group to the imidazo[2,1-b][1,3]oxazine core.

    Alkylation: Introduction of the octyl group to the benzyl moiety.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be investigated as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.

Industry

Mechanism of Action

The mechanism of action of (S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.

    Benzylated Imidazo[2,1-b][1,3]oxazines: Compounds with similar benzyl groups but different alkyl chains.

    Nitro-substituted Imidazo[2,1-b][1,3]oxazines: Compounds with nitro groups at different positions.

Uniqueness

(S)-2-Nitro-6-(4-octyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

187235-41-2

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

(6S)-2-nitro-6-[(4-octylphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C21H29N3O4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)15-27-19-13-23-14-20(24(25)26)22-21(23)28-16-19/h9-12,14,19H,2-8,13,15-16H2,1H3/t19-/m0/s1

InChI Key

FRRYUXDOANSGES-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CO[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-]

Origin of Product

United States

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